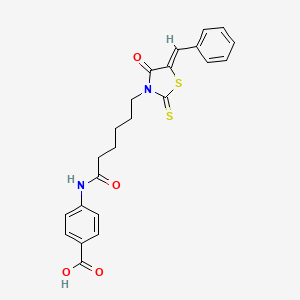

(Z)-4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Description

Propriétés

IUPAC Name |

4-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c26-20(24-18-12-10-17(11-13-18)22(28)29)9-5-2-6-14-25-21(27)19(31-23(25)30)15-16-7-3-1-4-8-16/h1,3-4,7-8,10-13,15H,2,5-6,9,14H2,(H,24,26)(H,28,29)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHVAXOEXIITSU-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a synthetic organic compound belonging to the thiazolidinone family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thioxothiazolidinone core, a benzylidene moiety, and a hexanamido group. The unique arrangement of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 423.54 g/mol |

| Log P (octanol-water) | 2.29 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial effects by inhibiting bacterial cell wall synthesis, which is essential for bacterial growth and survival.

- Anticancer Properties : It induces apoptosis in cancer cells through the mitochondrial pathway, activating caspases and releasing cytochrome c, leading to programmed cell death.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and interfering with NF-κB signaling.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including this compound, show significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using models of inflammation where the compound reduced levels of inflammatory mediators such as TNF-alpha and IL-6 in vitro.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound exhibited low antimicrobial activity compared to standard antibiotics but showed potential for development into new therapeutic agents due to their unique mechanisms of action.

- Case Study on Cancer Cell Apoptosis : Research highlighted in PubChem indicated that the compound could effectively induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer drug candidate .

Comparaison Avec Des Composés Similaires

Core Structural Variations

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

- Benzylidene Substituents : The target compound’s unsubstituted benzylidene group contrasts with electron-withdrawing (e.g., -F in ) or bulky (e.g., indole in ) substituents in analogs. These modifications influence electronic properties and steric hindrance, affecting binding to biological targets.

- Linker and Terminal Groups : The hexanamido-benzoic acid moiety distinguishes the target compound from derivatives with shorter linkers (e.g., benzamido in ) or alternative terminal groups (e.g., triphosphates in ). The longer linker may improve membrane permeability or protein interaction .

Q & A

Q. What are the standard synthetic routes for (Z)-4-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid, and how are intermediates characterized?

The synthesis typically involves:

- Step 1 : Condensation of a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylhexanoic acid) with benzaldehyde derivatives under acidic or basic conditions to form the benzylidene moiety .

- Step 2 : Amide coupling between the thiazolidinone intermediate and 4-aminobenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Characterization : Intermediates are validated via TLC, NMR (¹H/¹³C), and IR spectroscopy to confirm regioselectivity and Z-configuration .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., benzylidene CH=N at δ 8.2–8.5 ppm) and carbonyl/thioamide groups .

- IR Spectroscopy : Detects C=O (1680–1720 cm⁻¹) and C=S (1240–1280 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary biological targets of this compound in preclinical studies?

Thiazolidinone derivatives are known to interact with:

- PPAR-γ (peroxisome proliferator-activated receptor gamma) for antidiabetic activity .

- Tyrosine kinases or topoisomerases in anticancer assays .

- Microbial enzymes (e.g., β-lactamases) for antimicrobial applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and reduce side reactions .

- Catalysts : Piperidine or acetic acid accelerates benzylidene formation via Knoevenagel condensation .

- Temperature Control : Reflux at 80–100°C ensures complete imine formation while avoiding thermal degradation .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–12 hours) and improves Z/E selectivity .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .

- Solubility Adjustments : Employ co-solvents (e.g., DMSO:PBS mixtures) to ensure compound stability in vitro .

- Metabolic Profiling : Evaluate hepatic metabolism (e.g., CYP450 interactions) to identify active metabolites or degradation products .

Q. What strategies are effective for designing multi-target studies to explore this compound’s polypharmacology?

- Molecular Docking : Screen against databases like PDB or ChEMBL to predict binding to PPAR-γ, COX-2, or HDACs .

- In Silico ADMET : Use tools like SwissADME to prioritize targets with favorable toxicity profiles .

- Hybrid Analog Synthesis : Incorporate pyrazole or imidazole moieties to enhance binding diversity .

Methodological Challenges

Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be addressed during structural elucidation?

- 2D NMR Techniques : HSQC and HMBC resolve signal overlaps by correlating ¹H-¹³C couplings .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference in aromatic regions .

- X-ray Crystallography : Definitive confirmation of Z-configuration and hydrogen bonding patterns .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s analogs?

- Analog Library Synthesis : Modify the benzylidene substituent (e.g., 4-Cl, 3-OCH₃) or hexanamido chain length .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., EGFR kinase) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends .

Comparative Analysis

Q. How does this compound compare structurally and functionally to its closest analogs?

| Analog | Structural Difference | Biological Activity | Reference |

|---|---|---|---|

| (Z)-4-(5-(4-Cl-benzylidene)-thiazolidin-3-yl)benzoic acid | 4-Cl substitution on benzylidene | Enhanced anticancer activity (IC₅₀ = 1.2 µM vs. MCF-7) | |

| (Z)-6-(5-benzylidene-thiazolidin-3-yl)hexanoic acid | Shorter carbon chain | Reduced PPAR-γ binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.